Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl group, an acetyl group, and a formyl group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formylation of Pyridine: The initial step involves the formylation of pyridine to introduce the formyl group at the desired position. This can be achieved using reagents such as Vilsmeier-Haack reagent.
Acetylation: The next step is the acetylation of the formylated pyridine using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the formyl and acetyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-formylpyridin-3-yl)carbamate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-acetyl-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(19)13-8-11(7-12(9-18)17-13)5-6-16-14(20)21-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,20) |
InChI Key |
FMMQDJDNVWIBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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